molecular formula C16H23BO5 B7958615 3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7958615
M. Wt: 306.2 g/mol
InChI Key: WGNCNSOQXMBBFA-UHFFFAOYSA-N
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Description

3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a propoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of a benzoic acid derivative with a boronic ester. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3-propoxybenzoic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.

    Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product through a Suzuki-Miyaura cross-coupling reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The propoxy group can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the benzoic acid group and activate the boronic ester.

    Solvents: Organic solvents like toluene, dichloromethane, or ethanol are commonly used to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various functionalized derivatives of the original compound.

Scientific Research Applications

3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Materials Science: Incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

    Analytical Chemistry: Employed as a reagent in various analytical techniques, including chromatography and spectroscopy, to detect and quantify other compounds.

Mechanism of Action

The mechanism of action of 3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process is facilitated by the base, which deprotonates the benzoic acid group and activates the boronic ester.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester used in coupling reactions.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester with a thiophene ring, used in organic synthesis.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A fluorinated derivative with similar reactivity.

Uniqueness

3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the propoxy group and the boronic ester allows for versatile applications in organic synthesis and materials science, making it a valuable compound for researchers and industrial chemists.

Properties

IUPAC Name

3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-6-7-20-13-9-11(14(18)19)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,6-7H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNCNSOQXMBBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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